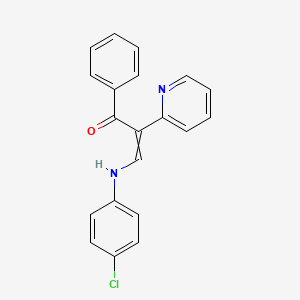![molecular formula C20H23NO2 B12625832 (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine CAS No. 920799-46-8](/img/structure/B12625832.png)
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyloxyphenyl group and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of phenol groups followed by the formation of the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Protection of Phenol Group: The phenol group is protected using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of Morpholine Ring: The protected phenol is then reacted with an appropriate amine to form the morpholine ring. This step may involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Introduction of Prop-2-en-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Applications De Recherche Scientifique
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[4-(Methoxy)phenyl]-4-(prop-2-en-1-yl)morpholine
- (2S)-2-[4-(Ethoxy)phenyl]-4-(prop-2-en-1-yl)morpholine
- (2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)piperidine
Uniqueness
(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
920799-46-8 |
|---|---|
Formule moléculaire |
C20H23NO2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(2S)-2-(4-phenylmethoxyphenyl)-4-prop-2-enylmorpholine |
InChI |
InChI=1S/C20H23NO2/c1-2-12-21-13-14-22-20(15-21)18-8-10-19(11-9-18)23-16-17-6-4-3-5-7-17/h2-11,20H,1,12-16H2/t20-/m1/s1 |
Clé InChI |
OHNXAPIVDKVLAT-HXUWFJFHSA-N |
SMILES isomérique |
C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
C=CCN1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


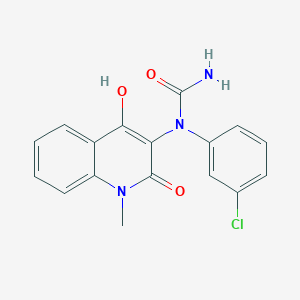
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
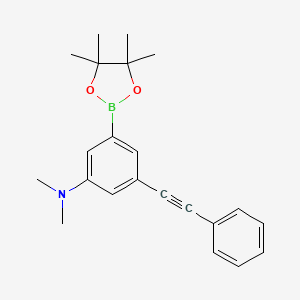

![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)
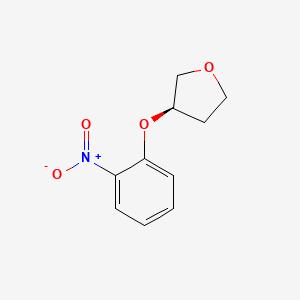
![2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12625835.png)

![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
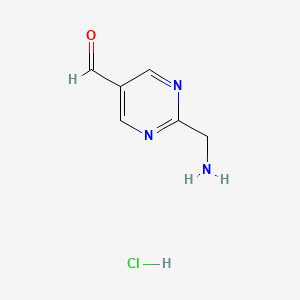
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
